Methyl 2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate is a synthetic organic compound notable for its unique structural features, including a trifluoromethyl group and a dihydropyridine ring. This compound is classified within the category of pyridinecarboxylates and is recognized for its potential applications in medicinal chemistry and organic synthesis. It serves as an important intermediate in the development of various pharmaceuticals and materials with specialized properties.
The synthesis of methyl 2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate typically involves several key steps:
The molecular structure of methyl 2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate can be described as follows:
Methyl 2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate can participate in various chemical reactions:
The mechanism of action for methyl 2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate primarily involves its interaction with biological targets due to its structural features:
Research indicates that derivatives of this compound may exhibit significant activity against specific targets involved in neuronal health, suggesting applications in neuroprotective therapies .
The physical and chemical properties of methyl 2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate are critical for understanding its behavior in various environments:
Methyl 2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate has diverse applications across multiple scientific fields:
The strategic inclusion of the 4-(trifluoromethyl)benzyl group at the N1 position of the dihydropyridinone ring constitutes a deliberate molecular design choice aimed at optimizing target engagement and physicochemical properties. The trifluoromethyl (CF₃) moiety is a privileged substituent in medicinal chemistry due to its strong electron-withdrawing nature (σI = 0.39, σR = 0.12), which enhances binding affinity to biological targets through dipole interactions and hydrophobic effects. This group significantly increases lipophilicity, as evidenced by calculated log P values approximately 1.5–2.0 units higher than non-fluorinated analogs, facilitating improved membrane permeability [1] [7].
Table 1: Physicochemical Influence of 4-(Trifluoromethyl)benzyl Group
Parameter | With CF₃ Group | Without CF₃ Group | Change |
---|---|---|---|
Lipophilicity (log P) | ~3.2 (estimated) | ~1.5 (estimated) | +113% |
Aromatic π-Stacking | Enhanced | Limited | N/A |
Metabolic Stability | Increased | Moderate | N/A |
The benzyl ring provides a planar aromatic platform for π-π stacking interactions with protein binding pockets, while the para-CF₃ placement ensures optimal steric compatibility with hydrophobic enzyme subsites. This design mimics bioactives like HIV protease inhibitors (e.g., Efavirenz derivatives), where trifluoromethylbenzyl motifs confer target specificity and resistance to oxidative metabolism. The steric bulk of this group also restricts rotational freedom, pre-organizing the molecule for target binding and reducing entropic penalties upon complexation [2] [4] [9].
The 1,2-dihydropyridin-2-one scaffold serves as an electron-rich heterocyclic framework that governs the compound’s reactivity and conformational dynamics. The enamide system (N1–C2=O) exhibits significant polarization, with the carbonyl oxygen acting as a strong hydrogen-bond acceptor (Lewis basicity) and the ring nitrogen serving as a weak H-bond donor. Natural Bond Orbital (NBO) analyses reveal substantial charge delocalization: the carbonyl oxygen carries a partial negative charge (δ− ≈ −0.45 e), while the adjacent C3 carbon is electron-deficient (δ+ ≈ +0.20 e), activating it toward nucleophilic attack [5] [6].
Table 2: Electronic Properties of the Dihydropyridinone Core
Position | Electron Density | Role in Reactivity | Spectroscopic Signature (IR/Raman) |
---|---|---|---|
C2 Carbonyl | Highly electrophilic | Hydrogen-bond acceptor; Site for nucleophilic addition | νC=O: 1670–1690 cm⁻¹ (conjugated) |
N1 | Moderately nucleophilic | H-bond donor; Coordination to metals | δN–H: 3150–3200 cm⁻¹ (if non-alkylated) |
C5–C6 Bond | Electron-rich | Susceptible to electrophilic substitution | νC=C: 1585–1605 cm⁻¹ |
The cross-conjugated system (lactam carbonyl + C3-carboxylate + C4=C5 bond) creates an electronically tunable domain. At physiological pH, the dihydropyridinone exists predominantly as the lactam tautomer (>95% abundance), not the hydroxypyridine form, due to the amide resonance stabilization energy (~18 kcal/mol). Substituents at C3 (carboxylate) and N1 (benzyl) exert orthogonal electronic effects: the ester group withdraws electrons from C3, further activating C2/C4 toward nucleophiles, while the benzyl group donates electrons through inductive effects, modulating ring oxidation potential. This delicate balance enables predictable regiochemical transformations—particularly electrophilic iodination at C5—as demonstrated in the synthesis of analogs like methyl 5-iodo-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate (CAS: 937602-50-1) [1] [3] [5].
The methyl ester at C3 is a critical prodrug enabler that balances bioavailability requirements with intracellular activation kinetics. Compared to carboxylic acid analogs (e.g., 5-Iodo-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid, CID 18526275), the ester significantly enhances cell membrane permeability by reducing polarity (Δlog P ≈ +1.2 vs. acid) and masking the ionizable carboxylate group (predicted pKa ~4.5). This modification increases oral bioavailability by >50% in preclinical models, based on analogous dihydropyridinone prodrugs [3] [5] [8].
Hydrolysis studies reveal controlled biotransformation kinetics: the ester is stable in plasma (t₁/₂ > 6 h) but undergoes rapid enzymatic cleavage in liver cytosol (t₁/₂ < 30 min) by carboxylesterases (CES1/2 isoforms), releasing the active acid. This site-specific activation minimizes systemic exposure to the polar acid form, confining pharmacological activity to target tissues. The methyl group was selected over bulkier esters (ethyl, isopropyl) due to its optimal hydrolysis rate—small enough for efficient CES-mediated cleavage but sufficiently sterically hindered to resist non-enzymatic degradation. Molecular modeling confirms that the ester carbonyl oxygen coordinates with serine residues (Ser228 in CES1) during hydrolysis, while the trifluoromethylbenzyl group remains solvent-exposed, avoiding interference with esterase binding [5] [6] [8].
Table 3: Comparative Hydrolysis Kinetics of Dihydropyridinone Esters
Ester Group | Plasma Half-Life (h) | Liver S9 Half-Life (min) | Relative Bioavailability (%) |
---|---|---|---|
Methyl | >6.0 | <30 | 100 (reference) |
Ethyl | >8.5 | 65–80 | 72 |
Isopropyl | >12.0 | 120–150 | 38 |
The ester’s electronic contribution extends beyond prodrug function: it withdraws electrons from the pyridinone ring via resonance, reducing the HOMO energy (−7.1 eV vs. −6.6 eV for H-parent) and thereby decreasing susceptibility to oxidative metabolism. This electronic modulation, combined with the steric shielding provided by the 4-(trifluoromethyl)benzyl group, contributes to the compound’s metabolic stability in microsomal assays (CLint < 10 μL/min/mg protein) [2] [6] [8].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3